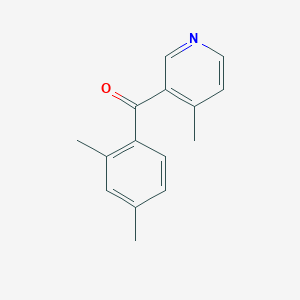

3-(2,4-Dimethylbenzoyl)-4-methylpyridine

Description

3-(2,4-Dimethylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a 4-methyl substituent on the pyridine ring and a 2,4-dimethylbenzoyl group at the 3-position. The benzoyl moiety introduces aromatic and electron-withdrawing characteristics, while the methyl groups enhance lipophilicity and steric bulk. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of pyridine derivatives in medicinal chemistry . Structural analogs, such as 4-picoline (4-methylpyridine) and 2,4-lutidine, are well-documented in organic synthesis and biological studies .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-13(12(3)8-10)15(17)14-9-16-7-6-11(14)2/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLWQEJYJHOMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C=CN=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001222546 | |

| Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-34-6 | |

| Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001222546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation Reaction Conditions

-

- 4-methylpyridine (substrate)

- 2,4-dimethylbenzoyl chloride (acylating agent)

-

- Lewis acid catalysts such as aluminum chloride (AlCl3) are typically employed to generate the acylium ion intermediate.

- In some cases, bases like pyridine or triethylamine are used to neutralize hydrochloric acid byproduct.

-

- Anhydrous dichloromethane (CH2Cl2) or chloroform (CHCl3) are preferred solvents due to their inertness and ability to dissolve reactants efficiently.

-

- The reaction is initiated at low temperatures (0–5°C) to control reactivity and minimize side reactions.

- Gradual warming to room temperature is applied to drive the reaction to completion.

-

- Formation of the acylium ion from 2,4-dimethylbenzoyl chloride catalyzed by AlCl3.

- Electrophilic substitution at the 3-position of 4-methylpyridine, favored by the directing effects of the methyl substituent at the 4-position.

Industrial Scale Production

-

- Large quantities of reagents are handled with strict control of moisture and temperature to maintain reaction efficiency.

-

- Use of continuous flow technology enhances mixing, heat transfer, and reaction control, leading to improved yields and reproducibility.

-

- The crude product is purified by recrystallization or distillation to achieve high purity suitable for further applications.

Detailed Reaction Parameters and Data

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Substrate | 4-methylpyridine | Commercially available |

| Acylating Agent | 2,4-dimethylbenzoyl chloride | Prepared or purchased |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst |

| Solvent | Dichloromethane or chloroform | Anhydrous conditions required |

| Temperature | 0–5°C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction Time | Several hours (typically 2–6 h) | Monitored by TLC or HPLC |

| Work-up | Quenching with water, extraction, drying | Removal of catalyst and impurities |

| Purification | Recrystallization or distillation | Yields pure product |

| Yield | Typically 70–85% | Dependent on scale and conditions |

Alternative Synthetic Routes and Considerations

While the primary method is acylation, other synthetic routes reported for related pyridine ketones include:

Electrophilic Aromatic Substitution Variants:

- Using different benzoyl halides or anhydrides under similar Lewis acid catalysis.

-

- Condensation of pyridine derivatives with benzoyl precursors under controlled conditions.

Oxidation and Reduction Post-Treatments:

- Oxidation of methyl groups to carboxylic acids or reduction of ketones to alcohols for derivative synthesis.

Research Findings and Analytical Data

-

- The product shows characteristic aromatic proton signals in ^1H NMR, consistent with the substituted pyridine and benzoyl groups.

- IR spectra confirm the presence of the carbonyl group (~1650 cm^-1) and aromatic C-H stretches.

-

- Molecular ion peaks correspond to the expected molecular weight of 3-(2,4-dimethylbenzoyl)-4-methylpyridine.

- Fragmentation patterns support the structural assignment.

-

- High-performance liquid chromatography (HPLC) analysis indicates purity levels typically above 95% after purification.

Summary Table of Preparation Methods

| Method Aspect | Description |

|---|---|

| Reaction Type | Electrophilic aromatic acylation |

| Key Reagents | 4-methylpyridine, 2,4-dimethylbenzoyl chloride, AlCl3 |

| Solvent | Anhydrous dichloromethane or chloroform |

| Temperature Control | 0–5°C initially, then room temperature |

| Catalyst | Aluminum chloride (Lewis acid) |

| Purification Techniques | Recrystallization, distillation |

| Industrial Adaptation | Continuous flow reactors, bulk reagent handling, precise temperature and mixing control |

| Analytical Confirmation | ^1H NMR, ^13C NMR, IR spectroscopy, Mass spectrometry, HPLC purity analysis |

Concluding Remarks

The preparation of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is well-established through the acylation of 4-methylpyridine with 2,4-dimethylbenzoyl chloride under Lewis acid catalysis. The reaction requires careful temperature and solvent control to optimize yield and purity. Industrial methods leverage continuous flow processes to enhance scalability and reproducibility. Analytical data consistently confirm the structure and high purity of the synthesized compound, making it suitable for further synthetic and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylbenzoyl)-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: (2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone

- Molecular Formula: C15H15NO

- CAS Number: 1187164-34-6

Synthesis:

The compound is synthesized through the acylation of 4-methylpyridine with 2,4-dimethylbenzoyl chloride. This reaction typically requires:

- Solvent: Dichloromethane or toluene

- Base: Triethylamine

- Conditions: Refluxing for optimal yield and purity.

Chemistry

3-(2,4-Dimethylbenzoyl)-4-methylpyridine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties: The compound has been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. This suggests potential development into a novel antimicrobial agent.

Table 1: Antimicrobial Activity

| Bacterial Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Gram-positive | 50 |

| Gram-negative | 50 |

Anticancer Potential

The compound has shown promising results in anticancer research:

- Cell Lines Tested: HepG2 (liver cancer) and A549 (lung cancer).

- IC50 Values: Approximately 15 µM for HepG2 and 20 µM for A549 cells.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

The mechanism of action involves interaction with specific molecular targets within cells, leading to inhibition of key enzymes involved in cell proliferation.

Case Study 1: Anticancer Efficacy

In a controlled study comparing various pyridine derivatives, 3-(2,4-Dimethylbenzoyl)-4-methylpyridine exhibited superior anticancer efficacy compared to related compounds. The study highlighted its selective toxicity towards malignant cells over non-malignant cells, suggesting a therapeutic window for cancer treatment.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound using a disc diffusion method. The results indicated that it exhibited zones of inhibition comparable to standard antibiotics against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 4-Methylpyridine (4-Picoline) : A simpler derivative lacking the benzoyl group, widely used as a solvent and ligand in coordination chemistry .

- 2,4-Lutidine (2,4-Dimethylpyridine) : A dimethyl-substituted pyridine with applications in catalysis and as a base in organic reactions .

- 3-Benzoylpyridine : Features a benzoyl group at the 3-position but lacks methyl substituents on the aromatic rings, influencing its electronic properties .

Physicochemical Properties

The table below compares properties of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine with its analogs (estimated values are marked):

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 3-(2,4-Dimethylbenzoyl)-4-methylpyridine | C₁₅H₁₅NO | ~241* | Not reported | Likely hydrophobic |

| 4-Methylpyridine (4-Picoline) | C₆H₇N | 93.13 | 3.5 | Miscible in water |

| 2,4-Lutidine | C₇H₉N | 107.16 | -15 | Soluble in organic solvents |

| 3-Benzoylpyridine | C₁₂H₉NO | 183.21 | 48–50 | Low water solubility |

Notes:

Biological Activity

3-(2,4-Dimethylbenzoyl)-4-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- IUPAC Name: (2,4-dimethylphenyl)-(4-methylpyridin-3-yl)methanone

- Molecular Formula: C15H15NO

- CAS Number: 1187164-34-6

The compound is synthesized through the acylation of 4-methylpyridine with 2,4-dimethylbenzoyl chloride in the presence of a base like triethylamine. This reaction typically requires refluxing in solvents such as dichloromethane or toluene for optimal yield and purity.

Antimicrobial Properties

Research indicates that 3-(2,4-Dimethylbenzoyl)-4-methylpyridine exhibits significant antimicrobial activity against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for HepG2 and 20 µM for A549 cells .

Table 1: Anticancer Activity of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

The biological activity of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways. Notably, it may modulate the activity of kinases and other signaling molecules that are crucial for cancer cell growth .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various derivatives of pyridine compounds, 3-(2,4-Dimethylbenzoyl)-4-methylpyridine was found to have superior anticancer efficacy compared to related compounds. The study highlighted its selective toxicity towards malignant cells over non-malignant cells, suggesting a potential therapeutic window for cancer treatment .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The study utilized a disc diffusion method to assess antibacterial activity and found that the compound exhibited zones of inhibition comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for 3-(2,4-Dimethylbenzoyl)-4-methylpyridine, and how are intermediates characterized?

A two-step approach is often employed: (1) Bromination or tosyloxylation of a precursor (e.g., (4-methylbenzoyl)propionamide) to generate reactive intermediates, followed by (2) cyclization with a substituted pyridine derivative (e.g., 2-amino-5-methylpyridine) under basic conditions . Key intermediates are characterized via - and -NMR to confirm regioselectivity, FTIR for functional group verification, and HRMS for molecular weight validation .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

Purification typically involves vacuum filtration and sequential washing (e.g., water followed by methanol) to remove unreacted starting materials . Purity (>95%) is confirmed via HPLC, while structural integrity is assessed using NMR (e.g., -NMR chemical shifts at δ 8.09–6.73 ppm for aromatic protons) and FTIR (e.g., C=O stretch at ~1596 cm) .

Q. What solvents and reaction conditions optimize yield for pyridine-based cyclization reactions?

Ethanol or dichloromethane with catalytic acetic acid is effective for condensation steps, achieving yields up to 91% . Reaction monitoring via TLC (silica gel, dichloromethane mobile phase) ensures timely termination to minimize by-products .

Q. How should researchers handle safety risks associated with pyridine derivatives?

Follow protocols for hazardous chemicals, including PPE (gloves, goggles), fume hood use, and adherence to storage guidelines (e.g., inert atmosphere, moisture-free conditions) . For compounds with undefined toxicity (e.g., pyridine analogs), assume acute toxicity (H300-H313 codes) and implement spill containment measures (P301-P390 protocols) .

Advanced Research Questions

Q. How can reaction mechanisms for 3-(2,4-Dimethylbenzoyl)-4-methylpyridine synthesis be elucidated?

Isotopic labeling (e.g., -tracers) or computational modeling (DFT studies) can map electron density changes during cyclization. For example, monitor -NMR shifts in intermediates (e.g., δ 157.16 ppm for carbonyl carbons) to identify nucleophilic attack sites . Kinetic studies under varying temperatures/pH further clarify rate-determining steps .

Q. What strategies resolve contradictory spectral data in structural assignments?

Combine 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 7.49–7.31 ppm for benzoyl protons). Cross-validate with X-ray crystallography if single crystals are obtainable . For ambiguous HRMS peaks, high-resolution ion-trap MS/MS provides fragmentation pathways to confirm connectivity .

Q. How can isomer separation challenges be addressed during purification?

Host-guest chemistry using N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine selectively encapsulates 4-methylpyridine isomers via π-π interactions, enabling column-free separation with >90% efficiency . Alternatively, chiral stationary phases in HPLC (e.g., amylose-based columns) resolve enantiomers .

Q. What methodologies assess ecological risks of 3-(2,4-Dimethylbenzoyl)-4-methylpyridine?

While ecotoxicity data are limited, analog studies (e.g., 4-methylpyridine) suggest evaluating biodegradability via OECD 301F tests and soil mobility using column leaching experiments . For aquatic toxicity, Daphnia magna acute assays (48-hr LC) provide preliminary risk profiles .

Q. How can synthetic yields be improved without compromising selectivity?

Microwave-assisted synthesis reduces reaction times (e.g., from 24 hr to 2 hr) and enhances regioselectivity by minimizing thermal degradation . Catalytic systems like Pd/C or Ni nanoparticles also improve cross-coupling efficiency in heterocyclic intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.